molecular formula C7H5BrCl2 B3316241 1-Bromo-2-chloro-4-(chloromethyl)benzene CAS No. 95349-72-7

1-Bromo-2-chloro-4-(chloromethyl)benzene

Cat. No.: B3316241
CAS No.: 95349-72-7
M. Wt: 239.92 g/mol
InChI Key: YFEABSOSDPYMCL-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-4-(chloromethyl)benzene (: 95349-72-7) is an organic compound with the molecular formula C7H5BrCl2 and a molecular weight of 239.92 . This compound serves as a versatile and valuable synthetic building block in chemical research, particularly in organic synthesis and medicinal chemistry. Its structure features three distinct reactive sites—bromo, chloro, and chloromethyl groups—which allow for sequential and selective functionalization, enabling researchers to construct more complex molecular architectures . This makes it a crucial intermediate in the development of pharmaceuticals, agrochemicals, and functional materials. Handling this reagent requires strict safety precautions. It is classified with the signal word "Danger" and hazard statements H314 ("Causes severe skin burns and eye damage") and H290 ("May be corrosive to metals") . Researchers must use appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection. The product is recommended for cold-chain transportation and should be stored according to the provided safety guidelines . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-chloro-4-(chloromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2/c8-6-2-1-5(4-9)3-7(6)10/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEABSOSDPYMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501276605
Record name 1-Bromo-2-chloro-4-(chloromethyl)benzene
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Molecular Weight

239.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95349-72-7
Record name 1-Bromo-2-chloro-4-(chloromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95349-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-chloro-4-(chloromethyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Pathways for 1 Bromo 2 Chloro 4 Chloromethyl Benzene

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For 1-Bromo-2-chloro-4-(chloromethyl)benzene, two primary disconnections can be considered.

Disconnection of the chloromethyl group: The C-C bond between the benzene (B151609) ring and the chloromethyl group can be disconnected. This suggests a chloromethylation reaction on a 1-bromo-2-chlorobenzene (B145985) precursor. This is a common and logical step, often achieved via a Friedel-Crafts-type reaction.

Disconnection of the aryl-halogen bonds: The C-Br and C-Cl bonds can be disconnected. This leads back to a simpler aromatic core, such as 4-methylaniline or 4-methylphenol, where the amino or hydroxyl group can be used to direct subsequent halogenations or can be converted into a halogen via reactions like the Sandmeyer reaction.

A plausible retrosynthetic pathway starts with the chloromethylation of 1-bromo-2-chlorobenzene. This precursor, in turn, can be synthesized from 2-chloroaniline (B154045) through diazotization followed by a Sandmeyer reaction to introduce the bromine atom.

Approaches to Constructing the Halogenated Benzene Core

The key challenge in synthesizing the target molecule is the regioselective formation of the 1-bromo-2-chlorobenzene core or a related substituted benzene that can be further functionalized.

Direct electrophilic halogenation of an aromatic ring is a fundamental method for introducing halogen atoms. The regiochemical outcome is dictated by the directing effects of the substituents already present on the ring.

When starting with a monosubstituted benzene like toluene (B28343), direct halogenation can lead to a mixture of products. The methyl group is an ortho-, para-director. quora.com Therefore, chlorination of toluene in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) yields a mixture of ortho- and para-chlorotoluene. doubtnut.comdoubtnut.comyoutube.com Subsequent bromination of either of these isomers would be directed by both the methyl group and the chlorine atom. Halogens are also ortho-, para-directors, though they are deactivating. This can lead to complex product mixtures, making this approach challenging for achieving high yields of a single, specific isomer.

Starting MaterialHalogenating Agent/CatalystMajor Products
TolueneCl₂ / FeCl₃o-chlorotoluene, p-chlorotoluene doubtnut.com
BromobenzeneCl₂ / FeCl₃o-bromochlorobenzene, p-bromochlorobenzene orgsyn.org
ChlorobenzeneBr₂ / FeBr₃o-chlorobromobenzene, p-chlorobromobenzene orgsyn.org

This interactive table summarizes the typical outcomes of direct halogenation on simple aromatic precursors.

The Sandmeyer reaction provides a reliable method for introducing halogens onto an aromatic ring with high regioselectivity, starting from a primary aromatic amine. wikipedia.orgbyjus.com The process involves two main steps: the conversion of the amine to a diazonium salt, followed by the substitution of the diazonium group with a halide using a copper(I) salt catalyst. byjus.commasterorganicchemistry.com

This method is particularly useful for synthesizing substitution patterns that are difficult to achieve through direct electrophilic substitution. organic-chemistry.org For the synthesis of the 1-bromo-2-chlorobenzene core, one could start with 2-chloroaniline. The amine is first treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form the corresponding diazonium salt. orgsyn.org This salt is then treated with copper(I) bromide (CuBr) to replace the diazonium group with bromine, yielding 1-bromo-2-chlorobenzene. orgsyn.org

Reaction Pathway via Sandmeyer Reaction:

Diazotization: 2-Chloroaniline is reacted with NaNO₂ and HBr at 0°C.

Sandmeyer Reaction: The resulting diazonium salt is treated with CuBr to yield 1-bromo-2-chlorobenzene.

This approach offers excellent control over the position of the incoming bromine atom. Various copper catalysts and reaction conditions have been developed to optimize the yields of such transformations. nih.gov

Starting AmineReagents for DiazotizationReagents for Sandmeyer ReactionProduct
2-ChloroanilineNaNO₂, HBrCuBr1-Bromo-2-chlorobenzene orgsyn.org
2-BromoanilineNaNO₂, HClCuCl1-Bromo-2-chlorobenzene
3-Chloro-4-methylanilineNaNO₂, HBrCuBr1-Bromo-2-chloro-4-methylbenzene

This interactive table outlines potential Sandmeyer reaction pathways to key intermediates.

Modern synthetic chemistry has seen the emergence of palladium-catalyzed C-H activation/halogenation as a powerful tool for the regioselective functionalization of aromatic rings. researchgate.net These reactions often employ a directing group on the substrate to guide the palladium catalyst to a specific C-H bond, typically at the ortho position. acs.org

While direct application to the synthesis of 1-bromo-2-chlorobenzene is less common than the Sandmeyer reaction, this strategy could be envisioned in a multi-step synthesis. For instance, a starting material with a suitable directing group could be used to selectively install a halogen. After the reaction, the directing group can be removed or transformed. This method offers high efficiency and selectivity, often under milder conditions than traditional methods. nih.gov The choice of ligand, oxidant, and halogen source is critical for the success of these reactions. researchgate.netresearchgate.net

Introduction of the Chloromethyl Functionality

Once the di-halogenated benzene core is constructed, the final step is the introduction of the chloromethyl group at the C-4 position.

The most common method for introducing a chloromethyl group onto an aromatic ring is the Blanc chloromethylation reaction. wikipedia.org This reaction involves treating the aromatic compound with formaldehyde (B43269) (or paraformaldehyde) and hydrogen chloride, typically in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). wikipedia.orgdur.ac.uk

For the synthesis of this compound, the substrate would be 1-bromo-2-chlorobenzene. The reaction proceeds via electrophilic aromatic substitution, where the electrophile is generated from formaldehyde and HCl under acidic conditions. wikipedia.org The regiochemical outcome is determined by the directing effects of the bromo and chloro substituents. Both are ortho-, para-directors. In 1-bromo-2-chlorobenzene, the positions para to the bromine (position 4) and para to the chlorine (position 5) are potential sites for substitution. The position ortho to bromine and meta to chlorine (position 3) and the position ortho to chlorine and meta to bromine (position 6) are also possibilities. The electronic and steric effects of the two halogens guide the incoming electrophile primarily to the C-4 position, which is para to the bromine and meta to the chlorine, leading to the desired product. Careful optimization of reaction conditions, such as temperature and catalyst choice, is necessary to maximize the yield of the desired isomer and minimize the formation of byproducts like diarylmethanes. dur.ac.uk

SubstrateReagentsCatalystProduct
1-Bromo-2-chlorobenzeneFormaldehyde, HClZnCl₂This compound

This interactive table shows the typical setup for a Blanc chloromethylation to produce the target compound.

Sequential Functionalization and Orthogonal Protecting Group Strategies

The synthesis of a polysubstituted benzene like this compound requires careful planning of the reaction sequence, as the order of substituent introduction is critical for achieving the desired regiochemistry. pressbooks.pub The directing effects of the substituents already on the ring dictate the position of the next incoming group.

Both chlorine and bromine are ortho-, para-directing deactivators. The methyl group (a precursor to the chloromethyl group) is an ortho-, para-directing activator. docbrown.info The chloromethyl group itself is deactivating due to the electron-withdrawing nature of the chlorine atom, but it is still considered ortho-, para-directing.

A plausible synthetic route would start with the Friedel-Crafts alkylation of a suitable benzene derivative, followed by sequential halogenations. For instance, one could start with toluene.

Chlorination of Toluene : Reacting toluene with Cl₂ and a Lewis acid catalyst would yield a mixture of 2-chlorotoluene (B165313) and 4-chlorotoluene (B122035). savemyexams.com

Separation and Bromination : After separating the isomers, 4-chlorotoluene could be subjected to bromination (Br₂/FeBr₃). The methyl group is a more powerful activating group than the chloro group, and both are ortho-, para-directing. The major product would be 1-bromo-4-chloro-2-methylbenzene, with the bromine adding ortho to the activating methyl group and meta to the deactivating chloro group.

Side-Chain Chlorination : The final step would be the radical chlorination of the methyl group using reagents like N-chlorosuccinimide (NCS) or SO₂Cl₂ under UV light or with a radical initiator to form the desired this compound. studymind.co.uk

Orthogonal protection strategies become essential when functional groups interfere with subsequent reaction steps. bham.ac.uknumberanalytics.com This involves using protecting groups that can be removed under specific conditions without affecting other parts of the molecule. wikipedia.orgfiveable.me For example, if a desired reaction is incompatible with the chloromethyl group, one might install the bromo and chloro substituents first onto a precursor like 4-methylphenol. The hydroxyl group, a strong activating group, could be used to direct the halogenations and then be removed or converted to another group. However, for this specific target molecule, a carefully planned sequence of electrophilic substitutions and side-chain reactions often circumvents the need for complex protection-deprotection steps. youtube.com

Optimization of Reaction Conditions and Yield for Industrial and Laboratory Scale

Optimizing reaction conditions is crucial for maximizing yield and purity, both in laboratory synthesis and on an industrial scale. longdom.org For each step in the synthesis of this compound, key parameters must be fine-tuned.

Table 2: Optimization Parameters for Key Synthetic Steps

Reaction Step Parameter Condition Desired Outcome Reference
Halogenation Catalyst FeBr₃ for bromination, AlCl₃/FeCl₃ for chlorination. Efficient generation of the electrophile (X⁺). orgsyn.orgchemguide.co.uk
Temperature Room temperature is often sufficient. Prevents side reactions and polysubstitution. savemyexams.com
Solvent Dichloromethane, carbon tetrachloride, or neat. Solubilizes reactants without interfering. nih.gov
Chloromethylation Catalyst ZnCl₂, AlCl₃. Enhances electrophilicity of formaldehyde. wikipedia.orgorganic-chemistry.org
Reagents Formaldehyde, HCl, or paraformaldehyde. Controls reactivity and minimizes byproducts. wikipedia.org

For industrial applications, the formation of highly carcinogenic byproducts like bis(chloromethyl) ether during Blanc chloromethylation is a significant drawback that necessitates strict process control and alternative synthetic considerations. wikipedia.orglibretexts.org Optimization also involves considering the cost of reagents, energy consumption, and ease of product isolation and purification. longdom.org For example, using iron as a catalyst in halogenations is often preferred industrially because it is cheaper than aluminum halides. libretexts.org

Stereochemical Control and Regioselectivity in Polyfunctionalized Benzene Synthesis

As this compound is an achiral molecule, stereochemical control is not a factor. However, regioselectivity —the control of the position of substitution—is paramount. pressbooks.pub The 1,2,4-substitution pattern is achieved by leveraging the directing effects of the substituents.

Starting with 4-chlorotoluene, the directing effects of the substituents are key.

-CH₃ group : Ortho-, para-directing (activating).

-Cl group : Ortho-, para-directing (deactivating).

When brominating 4-chlorotoluene, the incoming electrophile (Br⁺) is directed by both groups. The activating methyl group directs ortho to itself (positions 2 and 6), while the deactivating chloro group directs ortho (positions 3 and 5) and para (position 6, which is blocked). The activating effect of the methyl group is stronger than the directing effect of the chlorine. Therefore, substitution occurs predominantly at the position most activated by the methyl group and not sterically hindered, which is position 2 (ortho to methyl, meta to chloro). This leads to the desired 1-bromo-4-chloro-2-methylbenzene intermediate. Subsequent side-chain chlorination does not affect the substitution pattern on the ring.

Careful selection of the reaction sequence is the primary tool for ensuring high regioselectivity in the synthesis of polyfunctionalized benzenes. youtube.com Misordering the steps could lead to a complex mixture of isomers that are difficult to separate. For example, chloromethylating benzene first, followed by halogenation, would lead to different isomeric products because the chloromethyl group is ortho-, para-directing. libretexts.org

Green Chemistry Principles in the Synthesis of Halogenated Aromatics

Applying the principles of green chemistry to the synthesis of halogenated aromatics aims to reduce the environmental impact of these processes. labdepotinc.comresearchgate.net

Prevention of Waste : Synthetic routes should be designed to minimize byproducts. Optimizing atom economy—maximizing the incorporation of all reactant atoms into the final product—is a key goal. acs.org

Safer Solvents and Auxiliaries : Traditional halogenation and chloromethylation reactions often use hazardous chlorinated solvents. Green alternatives include using water, supercritical fluids, or ionic liquids, or performing reactions under solvent-free conditions. researchgate.net

Catalysis : Using catalytic reagents is superior to stoichiometric ones. Catalysts like FeBr₃ or AlCl₃ are used in small amounts and are often regenerated. acs.org Recent research focuses on developing more environmentally benign and recyclable catalysts. researchgate.net

Less Hazardous Chemical Syntheses : The classic Blanc chloromethylation can produce the highly carcinogenic bis(chloromethyl) ether. wikipedia.org Green chemistry encourages the development of alternative chloromethylation methods that avoid such hazardous reagents and byproducts.

Design for Energy Efficiency : Performing reactions at ambient temperature and pressure reduces energy consumption. acs.org

Use of Renewable Feedstocks : While not directly applicable to this specific benzene derivative, a broader green chemistry goal is to source starting materials from renewable biomass rather than petrochemicals. labdepotinc.com

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, adds steps and generates waste. A well-designed synthetic sequence that avoids these steps is greener. acs.orgnih.gov

An example of a greener approach to halogenation involves using hydrogen peroxide as a clean oxidant with an ammonium (B1175870) halide salt, which avoids the use of elemental bromine or chlorine. researchgate.net

Chemical Reactivity and Derivatization Studies of 1 Bromo 2 Chloro 4 Chloromethyl Benzene

Reactivity of the Chloromethyl Group

The chloromethyl group (-CH₂Cl) is the most reactive site on the molecule for nucleophilic substitution and related transformations. As a primary benzylic halide, its reactivity is significantly enhanced compared to simple alkyl halides due to the ability of the adjacent benzene (B151609) ring to stabilize transition states and intermediates.

Nucleophilic Substitution Reactions (SN1 and SN2) on the Chloromethyl Moiety

The primary benzylic nature of the chloromethyl group in 1-bromo-2-chloro-4-(chloromethyl)benzene allows it to undergo nucleophilic substitution through both Sₙ1 and Sₙ2 mechanisms. The choice of mechanism is dependent on the reaction conditions, such as the nature of the nucleophile, the solvent, and the temperature.

Sₙ2 Mechanism : With strong, sterically unhindered nucleophiles in polar aprotic solvents, the Sₙ2 pathway is favored. The reaction involves a backside attack by the nucleophile on the carbon atom of the chloromethyl group, leading to the displacement of the chloride ion in a single, concerted step. acs.org The primary nature of the carbon center facilitates this pathway due to minimal steric hindrance.

Sₙ1 Mechanism : In the presence of weak nucleophiles and polar protic solvents (which can solvate both the leaving group and the resulting carbocation), the Sₙ1 mechanism can compete or dominate. This pathway proceeds through the formation of a resonance-stabilized benzylic carbocation intermediate after the chloride ion departs. The positive charge is delocalized across the benzene ring, which lowers the activation energy for this step. rsc.org

A variety of nucleophiles can be employed to displace the benzylic chloride, leading to a wide array of derivatives.

Table 1: Examples of Nucleophilic Substitution Products from this compound

NucleophileReagent ExampleProduct NameProduct Structure
Hydroxide (B78521)Sodium Hydroxide (NaOH)(3-Bromo-4-chlorophenyl)methanol
CyanideSodium Cyanide (NaCN)(3-Bromo-4-chlorophenyl)acetonitrile
AzideSodium Azide (NaN₃)1-(Azidomethyl)-3-bromo-4-chlorobenzene
AlkoxideSodium Methoxide (NaOCH₃)1-Bromo-2-chloro-4-(methoxymethyl)benzene
AmineAmmonia (NH₃)(3-Bromo-4-chlorophenyl)methanamine
ThiolateSodium Thiophenoxide (NaSPh)1-Bromo-2-chloro-4-((phenylthio)methyl)benzene

Formation of Organometallic Reagents from the Chloromethyl Group

The chloromethyl group can be converted into organometallic reagents, such as Grignard or organolithium reagents. Due to the higher reactivity of the benzylic chloride compared to the aryl halides (bromide and chloride) on the ring, selective formation of the organometallic species at the -CH₂Cl position is feasible.

Grignard Reagent Formation : Reaction with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) would yield (3-bromo-4-chlorobenzyl)magnesium chloride.

Organolithium Reagent Formation : Reaction with two equivalents of lithium metal would produce the corresponding (3-bromo-4-chlorobenzyl)lithium. acs.org

These organometallic intermediates are powerful nucleophiles and strong bases, useful for forming new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters.

Oxidative Transformations of the Chloromethyl Group

The chloromethyl group is susceptible to oxidation to yield the corresponding benzoic acid derivative. Research has shown that benzylic halides can be effectively oxidized to carboxylic acids using catalytic systems. youtube.com For instance, a ruthenium-pincer complex can catalyze the oxidation of (chloromethyl)benzene to benzoic acid using water as the oxidant. youtube.com Applying this methodology to this compound would be expected to produce 3-bromo-4-chlorobenzoic acid.

Table 2: Oxidative Transformation of the Chloromethyl Group

Starting MaterialOxidizing SystemProduct
This compoundRu-catalyst / H₂O3-Bromo-4-chlorobenzoic acid

Reductive Transformations of the Chloromethyl Group

The chloromethyl group can be reduced to a methyl group, a process known as hydrodehalogenation. This transformation effectively converts this compound into 1-bromo-2-chloro-4-methylbenzene. A practical method for this reduction involves the use of phosphorous acid (H₃PO₃) in the presence of a catalytic amount of iodine (I₂). acs.org This system has been shown to be effective for the dehalogenation of various benzyl (B1604629) halides. acs.org Another potential method is catalytic hydrogenation, although careful selection of the catalyst (e.g., palladium on carbon) and conditions is necessary to avoid the undesired reduction of the aryl halides. organic-chemistry.org

Reactivity of the Halogen Substituents on the Aromatic Ring

The bromine and chlorine atoms attached directly to the benzene ring are significantly less reactive towards nucleophilic substitution than the chloromethyl group. Their substitution typically requires harsh reaction conditions and proceeds via a different mechanism.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SₙAr) on aryl halides is generally a difficult reaction that requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction.

In the case of this compound, the substituents (Br, Cl, and -CH₂Cl) are not strongly electron-withdrawing. Halogens are considered deactivating groups for electrophilic substitution but are not sufficiently electron-withdrawing to activate the ring for SₙAr reactions under mild conditions. Consequently, forcing conditions, such as very high temperatures and the use of very strong nucleophiles (e.g., sodium hydroxide or sodium amide), would be necessary to induce substitution at the aryl positions.

If an SₙAr reaction were forced to occur, the relative leaving group ability would typically be Br > Cl, suggesting that the bromine atom would be preferentially substituted over the chlorine atom. In the absence of strong activating groups, an alternative elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate might also occur under conditions of very high basicity.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. For this compound, these reactions proceed with high chemoselectivity, primarily at the more reactive C-Br bond. The general order of reactivity for aryl halides in these catalytic cycles is I > Br > OTf >> Cl, which allows for the selective functionalization of the bromine-substituted position while leaving the aromatic chlorine atom intact. rsc.orgfao.org

Suzuki Reaction: The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron species, is highly effective for this substrate. rsc.org The reaction selectively targets the C-Br bond, enabling the synthesis of biphenyl (B1667301) derivatives. For instance, the coupling of structurally similar 2-bromo-4-chlorophenyl esters with various phenylboronic acids proceeds regioselectively at the C-Br position. fao.org This selectivity is crucial for building complex molecular frameworks where the chlorine and chloromethyl groups can be used in subsequent transformations.

Heck Reaction: The Heck reaction couples the aryl halide with an alkene. wikipedia.orgorganic-chemistry.org Similar to the Suzuki reaction, the greater reactivity of the C-Br bond compared to the C-Cl bond dictates that the olefination will occur selectively at the bromine-bearing carbon. This allows for the introduction of vinyl groups, yielding substituted styrenes while preserving the other functional handles for further manipulation. nih.govlibretexts.org

Sonogashira Reaction: The Sonogashira reaction facilitates the coupling of aryl halides with terminal alkynes to form C(sp²)-C(sp) bonds. rsc.org This reaction is instrumental in creating aryl alkynes, which are valuable precursors in medicinal chemistry and materials science. acs.orglibretexts.org For this compound, Sonogashira coupling provides a reliable method to introduce an alkyne moiety at the C-1 position, again demonstrating excellent chemoselectivity over the C-Cl bond. acs.org

Table 1: Representative Conditions for Cross-Coupling Reactions

Reaction Catalyst / Pre-catalyst Ligand (if any) Base Solvent Typical Conditions Ref.
Suzuki Pd(OAc)₂ or Pd(PPh₃)₄ PPh₃, SPhos K₂CO₃, K₃PO₄ Toluene (B28343), Dioxane/H₂O 80-110 °C rsc.orgfao.org
Heck Pd(OAc)₂ P(o-tol)₃, PPh₃ Et₃N, K₂CO₃ DMF, NMP 100-140 °C wikipedia.orgorganic-chemistry.org
Sonogashira PdCl₂(PPh₃)₂, [DTBNpP]Pd(crotyl)Cl PPh₃ Et₃N, TMP, DABCO THF, DMSO Room Temp. to 60 °C rsc.orgacs.org

Reductive Dehalogenation of the Aromatic Ring

Reductive dehalogenation is a process that replaces a halogen atom with a hydrogen atom. The difference in bond dissociation energies between C-Br and C-Cl bonds allows for selective dehalogenation. Catalytic hydrogenation is a common and effective method for this transformation. Studies on various aryl halides have shown that bromides are reduced more readily and under milder conditions than chlorides. organic-chemistry.orgresearchwithrutgers.comresearchgate.net

Using a catalyst such as palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate), it is possible to selectively remove the bromine atom from this compound to yield 1-chloro-3-(chloromethyl)benzene. researchwithrutgers.com This selectivity is advantageous when the bromine is used as a temporary blocking or directing group during synthesis and needs to be removed in a later step without affecting the chlorine atoms. More vigorous conditions would be required to subsequently remove the aromatic chlorine. organic-chemistry.org

Table 2: Conditions for Reductive Dehalogenation

Reaction Reagents Catalyst Selectivity Typical Conditions Ref.
Selective Debromination H₂ (gas) or HCOOH·NEt₃ 10% Pd/C C-Br over C-Cl Neutral, Room Temp. organic-chemistry.orgresearchgate.net
Full Dehalogenation H₂ (gas) or NaBH₄ 10% Pd/C Removes both Br and Cl Higher Temp./Pressure organic-chemistry.org

Direct Arylation Reactions and C-H Activation Strategies

Direct arylation, a type of C-H activation, has emerged as an atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. rsc.orgnih.gov In this context, this compound would typically serve as the aryl halide partner, reacting with a simple arene or heteroarene. The reaction, catalyzed by palladium, would again be expected to occur at the C-Br bond, coupling with a C-H bond of the partner molecule to form a biaryl structure.

Alternatively, the substrate itself possesses C-H bonds that could potentially be activated. The two aromatic C-H bonds are one possibility, although their activation is less favorable than reaction at the C-Br bond. Another site for C-H activation is the benzylic position (the -CH₂Cl group). Recent advances have shown methods for the direct alkylation of unactivated benzylic sp³ C-H bonds, often proceeding through photoredox catalysis. rsc.org Such a strategy could potentially functionalize the chloromethyl group further, though it would compete with nucleophilic substitution at the same site.

Electrophilic Aromatic Substitution on the Substituted Benzene Ring

The benzene ring of this compound has two remaining hydrogen atoms that can be replaced via electrophilic aromatic substitution (EAS). The regiochemical outcome of such a reaction is dictated by the combined directing effects of the three existing substituents. libretexts.org

-Cl (at C-2): Ortho, para-directing, deactivating.

-Br (at C-1): Ortho, para-directing, deactivating.

-CH₂Cl (at C-4): Ortho, para-directing, weakly deactivating.

The two available positions for substitution are C-5 and C-6.

Position 5: This position is ortho to the -CH₂Cl group and meta to both the -Br and -Cl groups.

Position 6: This position is ortho to the -Br group and meta to both the -Cl and -CH₂Cl groups.

All three substituents are deactivating, making the ring less reactive towards electrophiles than benzene itself. libretexts.org However, a reaction such as nitration (using HNO₃/H₂SO₄) or further halogenation can be forced. The directing effects are somewhat conflicting. The ortho, para-directing nature of all three groups would favor substitution at positions ortho or para to them. The -CH₂Cl group directs ortho to position 5. The -Br group directs ortho to position 6. The -Cl group's ortho position (C-3) is already substituted. Generally, the activating effects (or in this case, the least deactivating effects) and steric hindrance will determine the major product. A complex mixture of isomers is possible, making EAS a potentially challenging strategy for achieving high regioselectivity with this particular substrate.

Multi-functionalization Strategies and Cascade Reactions

The presence of three distinct reactive sites makes this compound an ideal substrate for multi-functionalization strategies and the design of cascade reactions. A synthetic plan can exploit the reactivity differences to introduce various functionalities in a stepwise manner.

A potential synthetic sequence could be:

Step 1 (Cross-Coupling): Perform a Suzuki or Sonogashira reaction to selectively functionalize the C-1 position via the C-Br bond. This step leaves both the aromatic and benzylic chlorides untouched.

Step 2 (Nucleophilic Substitution): The product from Step 1 can then be subjected to a nucleophilic substitution reaction. The benzylic chloride is highly susceptible to nucleophiles (e.g., cyanides, azides, amines, alkoxides), allowing for the introduction of a new group at the benzylic carbon. This reaction would typically not affect the unreactive aromatic C-Cl bond.

Step 3 (Further Cross-Coupling or Reduction): The aromatic C-Cl bond, being the least reactive, could be functionalized under more forcing cross-coupling conditions or removed via reductive dehalogenation if desired.

This stepwise approach allows for the controlled construction of highly substituted and complex aromatic compounds from a single, readily available starting material.

Chemo-, Regio-, and Diastereoselectivity in Complex Reaction Systems

Selectivity is the paramount challenge and opportunity when working with a multifunctional substrate like this compound.

Chemoselectivity: As detailed above, the predictable reactivity hierarchy (C-Br > C-Cl benzylic > C-Cl aromatic) is the key to chemoselectivity. By choosing the correct reagents and conditions, a chemist can target one functional group while leaving the others intact. For example, using a palladium catalyst with a mild base for a Suzuki reaction ensures reaction at the C-Br bond without touching either of the C-Cl bonds. Conversely, using a nucleophile like sodium cyanide at moderate temperatures will target the benzylic chloride without affecting the aryl halides.

Regioselectivity: This is most relevant for electrophilic aromatic substitution. As discussed in section 3.3, the substitution pattern on the aromatic ring is controlled by the electronic and steric influences of the existing groups. Predicting and controlling the outcome to favor a single regioisomer can be difficult and may require careful optimization of reaction conditions or the use of specialized directing groups.

Diastereoselectivity: This form of selectivity would become relevant if a new chiral center is created during a reaction. For example, if the chloromethyl group were to react with a prochiral nucleophile, or if a reaction at the benzylic carbon proceeded through a mechanism that allowed for facial selectivity, diastereomeric products could be formed. Controlling this would require the use of chiral catalysts, reagents, or auxiliaries.

Theoretical and Computational Investigations of 1 Bromo 2 Chloro 4 Chloromethyl Benzene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into molecular geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional arrangement of atoms in a molecule and its relative stability. For 1-Bromo-2-chloro-4-(chloromethyl)benzene, a DFT study would typically involve optimizing the molecular geometry to find the lowest energy conformation. This would yield precise data on bond lengths (e.g., C-C, C-H, C-Cl, C-Br) and bond angles, which are crucial for understanding the steric and electronic effects of the substituents on the benzene (B151609) ring. However, no specific studies presenting these geometric parameters or calculated stability for this compound could be located.

Molecular Orbital Analysis: HOMO-LUMO Energies and Charge Distribution

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A detailed analysis would provide the energy values for these orbitals and map their distribution across the molecule, indicating likely sites for electrophilic and nucleophilic attack. Furthermore, calculations of the natural bond orbital (NBO) charge distribution would quantify the partial charges on each atom, offering deeper insight into the molecule's polarity and reactive sites. Specific HOMO-LUMO energy values and charge distribution data for this compound are not present in the reviewed literature.

Electrostatic Potential Surface Analysis

An electrostatic potential (ESP) surface map illustrates the charge distribution around a molecule, providing a visual guide to its reactive behavior. Red regions on an ESP map indicate areas of negative potential, typically associated with lone pairs of electrons on electronegative atoms, which are susceptible to electrophilic attack. Blue regions represent positive potential, usually around hydrogen atoms or electron-deficient areas, which are prone to nucleophilic attack. An ESP analysis for this compound would be invaluable for predicting its intermolecular interactions and sites of reaction. Unfortunately, no such published analysis for this specific molecule was identified.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy required for a reaction to occur.

Transition State Calculations and Activation Energy Barriers

For any chemical reaction involving this compound, such as nucleophilic substitution at the chloromethyl group, computational methods can be used to locate the transition state structure—the highest energy point along the reaction coordinate. Calculating the energy of this transition state relative to the reactants allows for the determination of the activation energy barrier. This value is critical for predicting the rate of a reaction. No studies detailing transition state calculations or activation energies for reactions of this compound were found.

Solvent Effects in Reaction Pathways

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational models can simulate these solvent effects, either implicitly (by treating the solvent as a continuous medium) or explicitly (by including individual solvent molecules in the calculation). Such studies would clarify how different solvents might stabilize or destabilize reactants, transition states, and products, thereby influencing the reaction pathway and kinetics. Specific computational investigations into the solvent effects on the reactivity of this compound are absent from the current body of scientific literature.

Spectroscopic Property Prediction and Correlation with Experimental Data

No dedicated theoretical predictions or experimental spectroscopic data for this compound were found in the provided search results.

There are no available studies detailing the theoretical vibrational frequency analysis (IR or Raman) or corresponding experimental spectra for this compound. While the NIST WebBook has an IR spectrum for an isomer, "Benzene, 1-bromo-2-(chloromethyl)-", this information cannot be used to describe the vibrational modes of the requested compound due to the different substitution pattern.

Detailed theoretical predictions of ¹H and ¹³C NMR chemical shifts for this compound are not present in the search results. Experimental NMR data for related but distinct compounds, such as 1-bromo-4-chloro-2-methylbenzene, are available but are not transferable to the target molecule. chemicalbook.com

Conformational Analysis and Intermolecular Interactions

No publications or database entries were identified that specifically investigate the conformational analysis or intermolecular interactions of this compound. Such studies would typically involve computational methods to determine the stable geometries and potential interactions of the molecule, but this research does not appear to be available.

QSAR/QSPR Studies for Structure-Reactivity Relationships (excluding biological activity)

There is no information available from the search results regarding Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies for this compound that focus on its chemical reactivity.

Applications in Advanced Materials and Chemical Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The compound's utility is prominently demonstrated in its role as a foundational element for creating more elaborate organic structures. The differential reactivity of the aryl bromide, aryl chloride, and benzyl (B1604629) chloride moieties can be exploited to build molecular complexity in a controlled manner.

1-Bromo-2-chloro-4-(chloromethyl)benzene is an exemplary starting material for preparing multifunctionalized benzene (B151609) derivatives. The three reactive sites exhibit different chemical behaviors:

The chloromethyl group (-CH₂Cl) is highly susceptible to nucleophilic substitution, making it an ideal site for introducing a wide variety of functional groups or for linking the molecule to other structures. wikipedia.org Benzyl chlorides are widely used building blocks for adding benzyl functionality to molecules. vynova-group.com

The bromo group (-Br) is more reactive than the chloro group in many metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. This allows for selective functionalization at this position while leaving the chloro group untouched for a subsequent transformation. acs.org

The chloro group (-Cl), being less reactive than the bromo group, can be targeted in a later synthetic step, often requiring more forcing reaction conditions or different catalytic systems. acs.org

This hierarchy of reactivity allows for a stepwise synthetic approach, enabling the precise installation of different substituents onto the benzene ring. For instance, an isomer, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469), is a key intermediate in the synthesis of dapagliflozin, a complex pharmaceutical agent. google.comgoogle.com This highlights how such polyhalogenated structures serve as crucial scaffolds for constructing medicinally relevant molecules.

The structural motifs present in this compound are common in agrochemical science. Benzyl chloride and its derivatives are established precursors in the formulation of various agrochemicals, including insecticides. vynova-group.com The presence of halogen atoms on the aromatic ring is a well-known feature in many pesticides, contributing to their biological activity and stability. A related compound, 1-Bromo-4-((chloromethyl)sulfonyl)benzene, is itself described as an agrochemical used in pesticides. biosynth.com The combination of a reactive benzyl chloride handle with a stable, halogenated aromatic ring makes the title compound a suitable intermediate for the synthesis of new agrochemical candidates.

Role in Polymer Chemistry and Materials Science

The compound's functionality lends itself to the creation of specialized polymers and complex macromolecular structures, where its substituents can impart unique properties to the final material.

The highly reactive chloromethyl group enables this compound to function as a monomer in the synthesis of specialty polymers. Benzyl chloride is a key intermediate in the production of plasticizers and other polymers. vynova-group.com Through reactions like Friedel-Crafts alkylation or by conversion to other polymerizable groups (e.g., styrenic or acrylate (B77674) functionalities), this monomer can be incorporated into polymer backbones or used as a cross-linking agent. The presence of bromine and chlorine atoms in the resulting polymer can enhance properties such as flame retardancy, chemical resistance, and refractive index, making them suitable for advanced material applications.

The trifunctional nature of this compound makes it an attractive candidate for the synthesis of highly branched, three-dimensional macromolecules like dendrimers and complex cyclic structures known as macrocycles. Dendritic benzyl chlorides are key intermediates in the synthesis of dendritic macromolecules. researchgate.net The compound can act as a core molecule from which dendritic wedges are grown, or it can be modified to act as a branching unit (an AB₂-type monomer) for dendrimer construction. Similarly, the reactive ends of the molecule can be made to react intramolecularly or with other similar units to form large ring structures. The synthesis of cyclotriveratrylene (B73569) macrocycles, for example, proceeds through benzyl chloride intermediates. researchgate.net

Ligand Synthesis for Catalysis

In the field of catalysis, the design of ligands is crucial for controlling the activity and selectivity of metal catalysts. Dihalogenated aromatic compounds are valuable precursors for sophisticated ligands used in cross-coupling reactions. A closely related compound, 1-Bromo-2-chloro-4-fluorobenzene, is used to prepare biphenyl-based catalysts for peptide synthesis. ossila.com The synthesis often begins by selectively converting the more reactive bromo group into a Grignard reagent or a boronic acid, which can then be coupled to another aromatic ring. ossila.com The remaining chloro-substituent can be retained for tuning the electronic properties of the ligand or can be functionalized in a later step. This approach allows for the creation of tailored ligands with specific steric and electronic profiles, which are essential for achieving high efficiency in catalytic processes. The structural framework of this compound is therefore well-suited for developing novel ligands for transition metal catalysis.

Application in Design of Functional Organic Materials

While specific research detailing the use of this compound in the synthesis of functional organic materials is not extensively documented in publicly available literature, its molecular structure suggests significant potential in this area. The reactivity of the chloromethyl group, in particular, serves as a key handle for incorporating the 2-bromo-5-chlorobenzyl moiety into larger molecular frameworks, such as polymers and other functional materials.

The benzyl chloride functionality is known to be highly reactive towards nucleophilic substitution reactions. tiwariacademy.com This reactivity allows for the grafting of this halogenated aromatic unit onto various substrates or its use as a monomer in polymerization reactions. For instance, it could potentially be used in the synthesis of specialty polymers where the bromo and chloro substituents on the aromatic ring can be later modified through cross-coupling reactions to introduce other functional groups, thereby tuning the material's properties. The synthesis of polymers with halogenated aromatic side chains is a known strategy for developing materials with specific properties such as thermal stability or flame retardancy.

Intermediate in Fine Chemical Production

The primary application of this compound lies in its role as a versatile intermediate in the synthesis of fine chemicals, including pharmaceuticals and agrochemicals. Haloalkanes and haloarenes are widely used as starting materials for the synthesis of a broad range of organic compounds. ncert.nic.in The distinct reactivity of the three halogen-containing groups in this molecule allows for sequential and selective chemical modifications.

The chloromethyl group is the most reactive site for nucleophilic substitution, allowing for the introduction of various functional groups such as ethers, esters, and cyanides. wikipedia.org The resulting products can then undergo further transformations at the less reactive bromo and chloro positions on the aromatic ring, typically through metal-catalyzed cross-coupling reactions.

While direct synthesis pathways utilizing this compound are not extensively published, the utility of structurally similar compounds is well-documented. For example, a related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a key intermediate in the synthesis of dapagliflozin, an anti-diabetic drug. punagri.com This highlights the importance of such halogenated building blocks in the pharmaceutical industry. Another related molecule, 1-bromo-4-((chloromethyl)sulfonyl)benzene, is utilized as an agrochemical, indicating the relevance of this class of compounds in the development of crop protection agents. nih.gov

The synthetic utility of benzyl halides in general is broad, as they can be used for benzylation reactions and can undergo electrophilic substitution. rsc.org The presence of additional halogens on the aromatic ring, as in this compound, provides further opportunities for diversification, making it a valuable precursor for complex target molecules in fine chemical production.

Environmental Transformation and Degradation Pathways of 1 Bromo 2 Chloro 4 Chloromethyl Benzene

Photolytic Degradation Mechanisms

Photolytic degradation, the breakdown of compounds by light, represents a significant abiotic degradation pathway for many aromatic hydrocarbons in the environment. For 1-Bromo-2-chloro-4-(chloromethyl)benzene, photolysis is expected to be initiated by the absorption of ultraviolet (UV) radiation from sunlight. This absorption can excite the molecule, leading to the cleavage of the carbon-halogen or carbon-chloromethyl bonds.

The primary photolytic mechanism for halogenated benzenes often involves homolytic cleavage of the carbon-halogen bond, generating a phenyl radical and a halogen radical. Given the presence of three distinct halogen-containing functional groups (bromo, chloro, and chloromethyl), the relative rates of cleavage will depend on the bond dissociation energies. Generally, the C-Br bond is weaker than the C-Cl bond, suggesting that debromination might be a primary photolytic event. The chloromethyl group, being a benzylic halide, is also susceptible to photolytic cleavage.

Following the initial bond cleavage, a cascade of secondary reactions can occur. These include:

Dehalogenation: The successive removal of halogen atoms.

Coupling Reactions: The combination of radical intermediates to form more complex molecules, potentially including polychlorinated biphenyl-like structures if multiple molecules are involved. eurochlor.org

Rearrangement Reactions: Intramolecular rearrangements of the resulting radical species. eurochlor.org

Reactions with Environmental Radicals: Interaction with other reactive species present in the environment, such as hydroxyl radicals, which are highly reactive and can lead to the formation of hydroxylated byproducts.

It is important to note that photolysis in different environmental media, such as water, ice, or the atmosphere, can lead to different product distributions. For instance, in icy environments, the mobility of radical intermediates is restricted, which can favor specific rearrangement and coupling reactions within the ice matrix. eurochlor.org

Biotransformation Pathways by Microorganisms

Microbial degradation is a crucial process in the natural attenuation of halogenated organic compounds. The biotransformation of this compound can proceed through both aerobic and anaerobic pathways, mediated by a diverse range of microorganisms.

Aerobic Degradation Routes (e.g., Mono- or Dioxygenation)

Under aerobic conditions, the initial attack on the aromatic ring of halogenated benzenes is typically catalyzed by oxygenase enzymes. eurochlor.orgmdpi.com Bacteria possessing mono- or dioxygenases can incorporate one or two oxygen atoms into the benzene (B151609) ring, respectively.

A likely aerobic degradation pathway for this compound would involve the following steps:

Dioxygenation: A dioxygenase enzyme would attack the aromatic ring to form a cis-dihydrodiol.

Dehydrogenation: The cis-dihydrodiol is then rearomatized by a dehydrogenase to form a substituted catechol (e.g., a bromo-chloro-methyl-catechol).

Ring Cleavage: The resulting catechol undergoes ring cleavage, either through an ortho- or meta-cleavage pathway, catalyzed by another dioxygenase.

Further Metabolism: The ring-cleavage products are then funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, leading to complete mineralization to carbon dioxide, water, and halide ions.

The presence and position of the halogen substituents can significantly influence the rate and regioselectivity of the initial oxygenase attack.

Anaerobic Reductive Dehalogenation

In anaerobic environments, such as sediments and anoxic groundwater, reductive dehalogenation is a key transformation process for highly halogenated aromatic compounds. nih.govepa.gov In this process, the halogenated compound serves as an electron acceptor, and the halogen substituent is replaced by a hydrogen atom. This reaction is mediated by specific anaerobic bacteria, some of which are known as "halorespirers." nih.gov

For this compound, anaerobic degradation would likely proceed through sequential reductive dehalogenation. The order of halogen removal is generally from the most to the least electronegative or based on steric accessibility. It is plausible that the bromine atom would be removed first, followed by the chlorine atoms on the ring and the chloromethyl group. This process would lead to the formation of less halogenated and potentially more biodegradable intermediates. Studies on chlorinated toluenes have shown that microorganisms are capable of removing chlorine atoms at the ortho, meta, and para positions. nih.gov

Microbial Dehalogenase Enzymes and Mechanisms

The cleavage of the carbon-halogen bond is a critical step in the biodegradation of halogenated compounds and is catalyzed by a class of enzymes known as dehalogenases. nih.gov These enzymes exhibit diverse mechanisms.

For this compound, several types of dehalogenases could be involved:

Reductive Dehalogenases: These enzymes are key in anaerobic dehalogenation, transferring electrons to the halogenated substrate to facilitate the removal of the halogen. nih.gov

Hydrolytic Dehalogenases: These enzymes catalyze the replacement of a halogen with a hydroxyl group from a water molecule. nih.gov The chloromethyl group, being a benzylic halide, is particularly susceptible to this type of enzymatic hydrolysis. libretexts.org

Oxygenolytic Dehalogenases: In this mechanism, an oxygenase incorporates an oxygen atom into the substrate, leading to an unstable intermediate that subsequently eliminates the halide ion.

The specific dehalogenases and their mechanisms will depend on the microbial species present and the prevailing environmental conditions.

Hydrolytic Stability and Kinetics

Hydrolysis is a chemical degradation process where a molecule reacts with water. For this compound, the chloromethyl group is the most likely site for hydrolysis. As a benzylic halide, it is more reactive towards nucleophilic substitution by water compared to the aryl halides (the bromine and chlorine atoms attached directly to the benzene ring). libretexts.org

The hydrolysis of the chloromethyl group would proceed via a nucleophilic substitution reaction, likely following an SN1 or SN2 mechanism, or a mixture of both, depending on the conditions. libretexts.orgrsc.org The reaction would result in the formation of 1-bromo-2-chloro-4-(hydroxymethyl)benzene and hydrochloric acid.

The rate of hydrolysis is influenced by factors such as pH and temperature. While specific kinetic data for this compound is not available, studies on similar benzyl (B1604629) halides indicate that the reaction can be significant under neutral and alkaline conditions. nih.gov The aryl halides are generally much more resistant to hydrolysis under typical environmental conditions.

Interactive Data Table: Predicted Hydrolysis Reactivity

Disclaimer: The following data is illustrative and based on general principles of chemical reactivity for analogous compounds, as specific experimental data for this compound is not available.

Functional GroupPredicted Susceptibility to HydrolysisLikely Products
Chloromethyl (-CH₂Cl)High1-Bromo-2-chloro-4-(hydroxymethyl)benzene, HCl
Bromo (-Br)Low-
Chloro (-Cl)Low-

Sorption and Mobility in Environmental Compartments

The transport and fate of this compound in the environment are significantly influenced by its tendency to sorb to soil and sediment particles. Sorption can reduce the concentration of the compound in the aqueous phase, thereby affecting its mobility, bioavailability, and susceptibility to degradation.

The sorption of non-polar organic compounds like halogenated benzenes is primarily driven by partitioning into the organic matter fraction of soil and sediment. The octanol-water partition coefficient (Kow) is a key parameter used to predict the extent of sorption. A higher log Kow value generally indicates a greater tendency for a compound to sorb to organic matter. The predicted log Kow for this compound is 3.6, suggesting a moderate potential for sorption. nih.gov

The mobility of this compound in the subsurface will therefore be retarded relative to the flow of groundwater. The extent of retardation will depend on the organic carbon content of the aquifer material. In soils with low organic matter, other sorption mechanisms, such as interactions with clay minerals, may play a role. The mobility of this compound will be lower in environments rich in organic matter.

Interactive Data Table: Predicted Environmental Mobility

Disclaimer: The following data is illustrative and based on the predicted physicochemical properties of this compound.

Environmental CompartmentPredicted MobilityKey Influencing Factor
GroundwaterLow to ModerateSorption to organic matter
SoilLow to ModerateOrganic carbon content
AirModerateVolatilization potential

Formation of Degradation Products and Their Environmental Persistence

The initial and most probable transformation step is the hydrolysis of the chloromethyl group. Benzyl halides, such as benzyl chloride, are known to undergo hydrolysis to form the corresponding benzyl alcohol. quora.comquora.com This reaction can proceed abiotically in water. nih.govnih.govresearchgate.net Therefore, this compound is expected to hydrolyze to form 1-bromo-2-chloro-4-(hydroxymethyl)benzene. This initial product, a substituted benzyl alcohol, is more polar than the parent compound.

Subsequent oxidation of the newly formed hydroxymethyl group can occur. In environmental systems, this can be a microbially mediated process. The benzyl alcohol derivative is likely oxidized first to an aldehyde, 1-bromo-2-chloro-4-formylbenzene, and then further to a carboxylic acid, 1-bromo-2-chloro-4-benzoic acid. scirp.orgwur.nl This oxidation sequence is a common metabolic pathway for substituted toluenes and benzyl alcohols in various microorganisms. researchgate.net

The aromatic ring itself, substituted with both bromine and chlorine, is subject to microbial degradation, although this process is generally slower for halogenated aromatic compounds. nih.gov Microorganisms capable of degrading chlorinated and brominated aromatics have been isolated and studied. epa.govnih.gov The degradation of the aromatic ring typically proceeds through dehalogenation, where the halogen atoms are removed, followed by ring cleavage. nih.gov The order of removal of bromine and chlorine from the ring can vary depending on the specific microbial enzymes involved. Generally, aerobic degradation pathways for halogenated aromatics involve dioxygenase enzymes that introduce hydroxyl groups onto the ring, leading to the formation of substituted catechols. nih.gov These catechols are then susceptible to ring cleavage.

The following table summarizes the likely degradation products of this compound and their anticipated environmental persistence based on data for analogous compounds.

Compound NameChemical FormulaDegradation PathwayExpected Environmental Persistence
This compound C₇H₅BrCl₂Parent CompoundHigh
1-Bromo-2-chloro-4-(hydroxymethyl)benzeneC₇H₆BrClOHydrolysisModerate
1-Bromo-2-chloro-4-formylbenzeneC₇H₄BrClOOxidationLow to Moderate
1-Bromo-2-chloro-4-benzoic acidC₇H₄BrClO₂OxidationModerate to High
Brominated and Chlorinated PhenolsVariedRing Cleavage IntermediatesModerate to High

Advanced Analytical Methodologies for Comprehensive Characterization of 1 Bromo 2 Chloro 4 Chloromethyl Benzene

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise mass determination and molecular formula confirmation of 1-Bromo-2-chloro-4-(chloromethyl)benzene. nih.gov The presence of bromine and chlorine atoms, each with characteristic isotopic distributions, results in a unique isotopic pattern in the mass spectrum that serves as a definitive fingerprint for the compound. libretexts.org

The isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) lead to a distinctive cluster of peaks for the molecular ion. libretexts.org The relative intensities of these isotopic peaks can be calculated and compared with the experimental data obtained from HRMS to confirm the presence and number of halogen atoms. youtube.com For this compound (C₇H₅BrCl₂), the theoretical isotopic pattern for the molecular ion [M]⁺ would exhibit a characteristic distribution of peaks corresponding to the various combinations of ⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl isotopes. docbrown.info

HRMS provides highly accurate mass measurements, typically with sub-ppm mass accuracy, which allows for the unambiguous determination of the elemental composition. nih.gov This high resolution distinguishes between ions of the same nominal mass but different elemental formulas, a critical capability for complex molecules. docbrown.info

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C₇H₅BrCl₂)

Isotopic CompositionExact Mass (Da)Relative Abundance (%)
C₇H₅⁷⁹Br³⁵Cl₂237.89517100.0
C₇H₅⁸¹Br³⁵Cl₂239.8931297.3
C₇H₅⁷⁹Br³⁵Cl³⁷Cl239.8922265.4
C₇H₅⁸¹Br³⁵Cl³⁷Cl241.8901763.6
C₇H₅⁷⁹Br³⁷Cl₂241.8892710.7
C₇H₅⁸¹Br³⁷Cl₂243.8872210.4

Note: The exact masses and relative abundances are calculated based on the natural isotopic abundances of the elements.

Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., 2D NMR, Solid-State NMR) for Detailed Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) techniques are paramount for the detailed structural elucidation of this compound in both solution and solid states. researchgate.netipb.pt While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) NMR experiments and solid-state NMR are crucial for unambiguous assignment of all proton and carbon signals and for understanding the molecule's three-dimensional structure. researchgate.net

2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity between atoms.

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals scalar couplings between protons, helping to identify adjacent protons in the aromatic ring and the chloromethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the positions of the substituents on the benzene (B151609) ring by observing correlations from the aromatic protons and the chloromethyl protons to the quaternary carbons. researchgate.net

Solid-State NMR (ssNMR): For analyzing the compound in its solid form, ssNMR provides information about the molecular structure and packing in the crystal lattice. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of the solid material. This can reveal the presence of different polymorphs or conformations in the solid state.

Table 2: Expected NMR Data for this compound

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
H-3~7.5C-1, C-2, C-5
H-5~7.3C-1, C-3, C-4, C-6
H-6~7.6C-2, C-4, C-5
-CH₂Cl~4.6C-3, C-4, C-5
C-1-~134H-3, H-5
C-2-~132H-3, H-6
C-3~7.5~130H-5
C-4-~138H-3, H-5, H-6, -CH₂Cl
C-5~7.3~129H-3, H-6, -CH₂Cl
C-6~7.6~127H-5, -CH₂Cl
-CH₂Cl~4.6~45H-5

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and conformational aspects of this compound. amazonaws.comepequip.com These techniques are complementary and probe the vibrational modes of the molecule.

FT-IR Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. Characteristic absorption bands can be assigned to specific functional groups. uninsubria.it For this compound, key vibrational modes include:

C-H stretching vibrations: Aromatic C-H stretches typically appear in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretches of the chloromethyl group will be observed in the 3000-2850 cm⁻¹ range. researchgate.net

C-C stretching vibrations: Aromatic ring stretching vibrations occur in the 1600-1400 cm⁻¹ region. scialert.net

C-H bending vibrations: Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region are particularly diagnostic of the substitution pattern on the benzene ring. spectroscopyonline.com

C-Cl and C-Br stretching vibrations: The C-Cl stretching vibration is expected in the 800-600 cm⁻¹ region, while the C-Br stretch appears at lower wavenumbers, typically in the 600-500 cm⁻¹ range. docbrown.info

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The C-Br and C-Cl stretching vibrations, which may be weak in the IR spectrum, can produce strong signals in the Raman spectrum. researchgate.net The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule. epequip.com

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Spectroscopy Technique
Aromatic C-H Stretch3100 - 3000FT-IR, Raman
Aliphatic C-H Stretch (-CH₂Cl)3000 - 2850FT-IR, Raman
Aromatic C=C Stretch1600 - 1400FT-IR, Raman
C-H Out-of-Plane Bend900 - 675FT-IR
C-Cl Stretch800 - 600FT-IR, Raman
C-Br Stretch600 - 500Raman

X-ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to construct an electron density map of the molecule, from which the atomic positions can be determined with high precision.

For this compound, an X-ray crystal structure would confirm the substitution pattern on the benzene ring and reveal the rotational conformation of the chloromethyl group relative to the ring. Furthermore, it would provide insights into the intermolecular interactions, such as halogen bonding and π-stacking, that govern the crystal packing.

Table 4: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.5
b (Å)12.3
c (Å)9.8
α (°)90
β (°)90
γ (°)90
Volume (ų)904.95
Z4
Density (calculated) (g/cm³)1.75

Note: This data is hypothetical and would need to be determined experimentally.

Chromatographic Techniques (GC-MS, LC-MS) for Purity Assessment and Impurity Profiling

Chromatographic techniques, particularly when coupled with mass spectrometry (MS), are essential for assessing the purity of this compound and for identifying and quantifying any impurities. researchgate.netrroij.com

Gas Chromatography-Mass Spectrometry (GC-MS): Given the volatility of this compound, GC-MS is a highly suitable technique for its analysis. researchgate.net The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and detected. This allows for the separation of the main compound from any impurities, such as isomers or reaction byproducts. The retention time from the GC provides a characteristic identifier, while the mass spectrum confirms the identity of each component. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a complementary technique that can be used for the analysis of less volatile or thermally labile impurities that may not be amenable to GC analysis. umb.edu The separation is based on the partitioning of the analytes between a liquid mobile phase and a solid stationary phase. LC coupled with a high-resolution mass spectrometer (LC-HRMS) is particularly powerful for impurity profiling, as it can detect and identify unknown impurities at very low levels. wiley.com

Impurity Profiling: A thorough impurity profile is critical for understanding the quality of a chemical substance. jclmm.com Both GC-MS and LC-MS can be used to develop a comprehensive profile of impurities in a sample of this compound. This includes the identification of starting materials, intermediates, byproducts, and degradation products. researchgate.netrroij.com

Table 5: Chromatographic Parameters for the Analysis of this compound

TechniqueColumn TypeMobile/Carrier GasDetectorExpected Retention Time
GC-MSDB-5ms (or similar non-polar)HeliumMass SpectrometerDependent on conditions
LC-MSC18Acetonitrile/WaterMass SpectrometerDependent on conditions

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, bromine, and chlorine) in a purified sample of this compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed empirical formula (C₇H₅BrCl₂). A close agreement between the experimental and theoretical values provides strong evidence for the correctness of the empirical formula and the purity of the compound.

Table 6: Elemental Analysis Data for this compound (C₇H₅BrCl₂)

ElementTheoretical %Experimental %
Carbon (C)35.0435.1
Hydrogen (H)2.102.1
Bromine (Br)33.3133.2
Chlorine (Cl)29.5529.4

Note: The experimental values are hypothetical and should fall within a narrow range of the theoretical values for a pure sample.

Future Research Directions and Unexplored Avenues for 1 Bromo 2 Chloro 4 Chloromethyl Benzene

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of polysubstituted benzenes has traditionally relied on multi-step sequences that can be inefficient and generate significant waste. libretexts.org Future research will prioritize the development of greener synthetic methodologies that improve efficiency and minimize environmental impact.

A primary goal is to enhance atom economy by moving away from classical electrophilic substitution reactions, which often require stoichiometric reagents and harsh conditions, towards catalytic C–H functionalization. libretexts.orgbeilstein-journals.org This strategy allows for the direct introduction of functional groups onto the aromatic ring, bypassing the need for pre-functionalized starting materials and reducing the number of synthetic steps. beilstein-journals.orgacs.org The ability to selectively activate and transform specific C–H bonds on a benzene (B151609) precursor would represent a paradigm shift in the synthesis of complex molecules like 1-Bromo-2-chloro-4-(chloromethyl)benzene. beilstein-journals.org

Furthermore, a long-term and ambitious research direction involves sourcing the core benzene structure from renewable feedstocks. Lignin (B12514952), a major component of biomass and a waste product of the paper industry, is the most abundant natural source of aromatic rings. nih.gov Developing catalytic processes that can break down lignin and selectively yield functionalized benzene derivatives offers a pathway to a truly sustainable chemical industry, reducing reliance on fossil fuels. nih.gov

Exploration of Novel Catalytic Transformations for Selective Functionalization

The three distinct halogen-containing groups of this compound—aromatic bromine, aromatic chlorine, and benzylic chlorine—offer a platform for highly selective chemical modifications. Future research will focus on exploiting the differential reactivity of these sites using novel catalytic systems.

The disparity in reactivity between C-Br and C-Cl bonds is well-suited for site-selective cross-coupling reactions. Generally, in base-promoted amination, the reactivity of aryl halides follows the trend I > Br ≈ F > Cl, suggesting that the C-Br bond can be selectively functionalized while leaving the C-Cl bond intact. acs.org This allows for sequential modifications, where the bromine is first replaced via reactions like Suzuki or Buchwald-Hartwig amination, followed by a subsequent transformation at the less reactive chlorine site. nih.govacs.org

The benzylic chloride of the chloromethyl group presents another handle for functionalization. Research into the catalytic oxidation of carbon-halogen bonds has shown that benzylic halides can be efficiently converted into valuable carboxylic acids using water as the oxidant. acs.org Applying such methods to this compound could provide a direct route to 4-bromo-3-chloro-4-formylbenzoic acid or its derivatives, which are useful intermediates.

Late-stage C-H functionalization offers a powerful tool for further derivatization without altering the existing substituents. nih.gov Developing catalysts that can direct new functional groups to the remaining C-H positions on the aromatic ring would dramatically expand the molecular complexity accessible from this single precursor. acs.org

Table 1: Potential Catalytic Transformations for this compound This table is interactive. Click on the headers to sort the data.

Target Site Reaction Type Potential Reagent/Catalyst System Resulting Functional Group Key Advantage Reference
Aromatic C-Br Suzuki Coupling Pd catalyst, Boronic acid Aryl, Alkyl, etc. High selectivity over C-Cl nih.gov, acs.org
Aromatic C-Br Buchwald-Hartwig Amination Pd catalyst, Amine Amino group Differential reactivity C-Br vs C-Cl acs.org
Benzylic C-Cl Catalytic Oxidation Ru-based catalyst, Water Carboxylic acid Use of water as a green oxidant acs.org
Aromatic C-H Late-stage Functionalization Transition-metal catalysts Various (e.g., esters, amides) Adds complexity without altering existing groups nih.gov, acs.org
Aromatic C-Br Trifluoromethylation Pd catalyst, CF₃ source Trifluoromethyl group Introduces valuable CF₃ moiety rsc.org

Advanced Computational Modeling for Predicting Complex Reactivity and Properties

Computational chemistry provides powerful tools for understanding and predicting the behavior of complex molecules, saving significant experimental time and resources. For this compound, advanced computational modeling can offer deep insights into its reactivity and guide the rational design of new transformations.

Using methods like Density Functional Theory (DFT), researchers can model the potential energy surfaces for various reactions, such as electrophilic aromatic substitution. nih.govacs.org This allows for the prediction of reaction barriers and helps to identify the most favorable reaction pathways and conditions. nih.gov For example, modeling the halogenation or nitration of the molecule can predict the regioselectivity, indicating which of the available C-H positions is most likely to react. nih.gov

The distribution of electron density, which governs chemical reactivity, can be quantified through calculations of molecular electrostatic potential and atomic charges. nih.govacs.org Theoretical quantities such as the Hirshfeld charge on each carbon atom can serve as reliable descriptors for nucleophilicity, helping to predict the site of electrophilic attack. acs.org By analyzing these computational outputs, researchers can understand the influence of the existing bromo, chloro, and chloromethyl substituents on the aromatic ring's reactivity, enabling more precise control over synthetic outcomes. nih.gov

Integration into Emerging Fields of Materials Science and Supramolecular Chemistry

The presence of multiple halogen atoms makes this compound an intriguing candidate for applications in materials science and supramolecular chemistry, primarily through an interaction known as halogen bonding.

A halogen bond is a highly directional, non-covalent interaction between an electron-deficient region on a halogen atom (the σ-hole) and a Lewis base. science.govacs.org Both the bromine and chlorine atoms on the benzene ring can act as halogen bond donors, allowing the molecule to self-assemble into ordered, higher-order structures. bohrium.com The strength and directionality of these bonds make them a powerful tool for crystal engineering and the design of functional materials. science.govresearchgate.net

Future research could explore the use of this compound or its derivatives as building blocks for:

Supramolecular Assemblies: Creating complex, self-assembled architectures like rotaxanes or catenanes where the halogen bonds direct the assembly process. bohrium.com

Functional Materials: The "heavy atom effect" from bromine can promote phosphorescence, a property useful in designing new optical materials. acs.org By co-crystallizing this compound with other molecules, it may be possible to create novel phosphorescent materials.

Soft Materials: Halogen bonding is increasingly being used to direct the structure of soft materials like liquid crystals and gels, opening a new avenue for the application of polyhalogenated compounds beyond traditional crystal engineering. acs.org

Investigation of Remediation Strategies for Halogenated Aromatic Contaminants

While this compound is a synthetic intermediate and not typically considered a widespread environmental pollutant, the broader class of halogenated aromatic compounds is of significant environmental concern due to their persistence and toxicity. nih.gov Research into remediation strategies for these contaminants is crucial and can be broadly applied.

Bioremediation offers a sustainable and cost-effective approach to breaking down these persistent pollutants. researchgate.net This process utilizes the metabolic capabilities of microorganisms, such as bacteria and fungi, to degrade hazardous compounds into less harmful substances. nih.govmdpi.com Filamentous fungi are particularly advantageous due to their extensive mycelial networks, which can penetrate contaminated soil and immobilize toxins. mdpi.com

The key to bioremediation lies in specific enzymatic reactions. Microbes have evolved enzymes like monooxygenases and dioxygenases that can catalyze dehalogenation—the removal of halogen atoms from the aromatic ring. nih.gov This is often the critical first step in detoxification, as it makes the molecule more susceptible to further degradation. nih.gov

In addition to biological methods, physical-chemical processes are also under investigation. One such method involves solvent extraction, where a polar solvent like dimethylformamide is used to selectively extract halogenated aromatic compounds from a contaminated matrix, such as petroleum products. osti.gov

Table 2: Comparison of Remediation Strategies for Halogenated Aromatic Contaminants This table is interactive. Click on the headers to sort the data.

Strategy Mechanism Key Agents Advantages Reference
Bioremediation Enzymatic degradation (dehalogenation) Bacteria, Fungi Sustainable, cost-effective, in-situ application researchgate.net, nih.gov
Mycoremediation Bioadsorption and enzymatic degradation by mycelial networks Filamentous fungi (e.g., Caldariomyces fumago) Effective in complex soil matrices, can immobilize toxins mdpi.com
Enzymatic Degradation Oxidative dehalogenation via oxygenases Monooxygenases, Dioxygenases Targets the C-X bond directly, initiates detoxification nih.gov
Solvent Extraction Physical separation based on polarity Polar solvents (e.g., dimethylformamide) Can recover contaminants from industrial products osti.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Bromo-2-chloro-4-(chloromethyl)benzene, and how do reaction conditions influence yield?

  • Methodology :

  • Halogenation Strategies : Start with toluene derivatives and employ sequential halogenation. For example, chloromethylation of bromochlorobenzene precursors using chlorinating agents like Cl2 or SO2Cl2 under controlled temperatures (0–25°C) .

  • Base Selection : Use bases such as NaOH or K2CO3 to stabilize intermediates. Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reaction efficiency .

  • Monitoring : Track progress via TLC or GC-MS. Typical yields range from 60–80%, depending on halogenation selectivity.

    • Data Table :
Reaction StepReagents/ConditionsYield RangeReference
ChloromethylationClCH2OCH3, DMSO, 20°C65–75%
BrominationBr2/FeCl3, 0°C70–80%

Q. How to characterize this compound using spectroscopic and chromatographic methods?

  • Methodology :

  • NMR Analysis :
  • <sup>1</sup>H NMR : Expect splitting patterns for aromatic protons (δ 7.2–7.8 ppm) and chloromethyl (-CH2Cl) protons (δ 4.5–5.0 ppm). Adjacent substituents (Br, Cl) cause deshielding .
  • <sup>13</sup>C NMR : Aromatic carbons appear at 120–140 ppm; CH2Cl at ~45 ppm .
  • Mass Spectrometry : Molecular ion peak [M]<sup>+</sup> at m/z 239 (C7H5BrCl2), with fragments corresponding to Br and Cl loss .
  • HPLC Purity : Use C18 columns with acetonitrile/water (70:30) for >95% purity validation .

Q. What are common intermediates derived from this compound in organic synthesis?

  • Methodology :

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids to form biaryl structures .
  • Nucleophilic Substitution : Replace Br with -OH or -NH2 under basic conditions .
  • Grignard Reagents : React with Mg to form organometallic intermediates for C-C bond formation .

Advanced Research Questions

Q. How to resolve contradictory reactivity data in polar vs. nonpolar solvents?

  • Methodology :

  • Solvent Screening : Test reactivity in DMSO (polar aprotic) vs. toluene (nonpolar). Polar solvents stabilize transition states in SNAr reactions, accelerating substitution at the chloromethyl group .

  • Kinetic Studies : Use UV-Vis spectroscopy to monitor reaction rates. For example, bromine displacement may proceed 2x faster in DMSO than in toluene .

  • Computational Modeling : Apply DFT calculations (e.g., Gaussian) to compare activation energies in different solvents .

    • Case Study :
  • In DMSO, 90% conversion in 2 hours vs. 40% in toluene for bromine substitution .

Q. What strategies improve yields in cross-coupling reactions involving this compound?

  • Methodology :

  • Catalyst Optimization : Use Pd(PPh3)4 or XPhos ligands to enhance coupling efficiency. Lower catalyst loading (1 mol%) reduces costs .

  • Temperature Control : Reactions at 80–100°C improve kinetics but may require inert atmospheres to prevent decomposition .

  • Byproduct Mitigation : Add molecular sieves to absorb HBr/HCl, preventing side reactions .

    • Data Table :
CatalystLigandTemp (°C)Yield (%)
Pd(OAc)2XPhos8085
PdCl2PPh310072

Q. How to analyze and minimize byproduct formation during synthesis?

  • Methodology :

  • HPLC-MS Tracking : Identify byproducts like dihalogenated derivatives or oxidation products (e.g., -CH2Cl → -COOH) .

  • Purification Techniques : Use silica gel chromatography (hexane/EtOAc 4:1) or recrystallization from dichloromethane/hexane .

  • Reaction Quenching : Rapid cooling to 0°C after completion reduces thermal degradation .

    • Example :
  • Recrystallization improved purity from 85% to 98% in a chloromethylation step .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.